molecular formula C7H5Cl2NO B1337484 alpha,3-Dichlorobenzaldoxime CAS No. 29203-59-6

alpha,3-Dichlorobenzaldoxime

Cat. No.: B1337484
CAS No.: 29203-59-6
M. Wt: 190.02 g/mol
InChI Key: WQWDKLMCIBTGKV-JXMROGBWSA-N
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Description

Alpha,3-Dichlorobenzaldoxime is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Materials Science and Catalysis

Compounds with similar structural features to alpha,3-Dichlorobenzaldoxime are often explored for their potential in materials science, including the synthesis of nanoparticles and catalysts. For instance, the study on hematite (alpha-Fe2O3) with various morphologies discusses the ionic liquid-assisted synthesis of nanoparticles, highlighting the importance of controlling chemical structures for specific applications in catalysis and environmental remediation (Lian et al., 2009).

Medicinal Chemistry and Pharmacology

In the context of medicinal chemistry, the structural manipulation of compounds, including those with halogen atoms similar to this compound, plays a crucial role in the development of new therapeutics. For example, the study on N-Heterocyclic carbene-catalyzed asymmetric hydration for the synthesis of alpha-protio and alpha-deuterio alpha-chloro and alpha-fluoro carboxylic acids demonstrates the synthetic utility of halogen-containing compounds in creating bioactive molecules with potential pharmaceutical applications (Vora & Rovis, 2010).

Environmental Chemistry

The degradation and environmental impact of chlorinated compounds, similar to this compound, are of significant concern. Studies on the anaerobic degradation of hexachlorocyclohexane isomers in liquid and soil slurry systems provide insights into the bioremediation strategies for removing persistent organic pollutants from the environment (Quintero et al., 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of alpha,3-Dichlorobenzaldoxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in chloroform (10 eq) and add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the reaction mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Extract the reaction mixture with chloroform and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol and add hydrochloric acid to the reaction mixture to adjust the pH to 2.0. Stir the reaction mixture at room temperature for 1 hour.", "Step 4: Filter the reaction mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain alpha,3-Dichlorobenzaldoxime as a white crystalline solid." ] }

CAS No.

29203-59-6

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+

InChI Key

WQWDKLMCIBTGKV-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl

SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Origin of Product

United States

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